molecular formula C26H25NO5 B1450053 Fmoc-|A-HoSer(Bzl)-OH CAS No. 1313054-84-0

Fmoc-|A-HoSer(Bzl)-OH

Cat. No. B1450053
CAS RN: 1313054-84-0
M. Wt: 431.5 g/mol
InChI Key: OMMNYBSSWUOTET-IBGZPJMESA-N
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Description

Molecular Structure Analysis

The molecular formula of Fmoc-|A-HoSer(Bzl)-OH is C26H25NO5. Its molecular weight is 431.5 g/mol. The specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties that make it interesting for scientific research . Unfortunately, the specific details of these properties are not available in the search results.

Scientific Research Applications

Hydrogel Applications in Drug Delivery and Carbon Nanomaterials Integration

Hydrogels formed by the self-assembly of low-molecular-weight gelators, particularly those based on peptide and amino acid derivatives, have seen increasing interest for their potential applications in drug delivery systems. Research by Guilbaud-Chéreau et al. (2019) has shown that hydrogels incorporating Fmoc-Tyr-OH/Fmoc-Tyr(Bzl)-OH and Fmoc-Phe-OH/Fmoc-Tyr(Bzl)-OH, along with carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, exhibit promising properties for controlled drug delivery. These hydrogels are capable of loading a high concentration of hydrophilic drugs (e.g., l-ascorbic acid) and releasing a significant amount of the drug upon near-infrared light irradiation, triggered by the heat generated by the carbon nanomaterials. This innovative approach demonstrates the potential of Fmoc-protected amino acid-based hydrogels for developing advanced drug delivery systems that can be externally triggered for controlled release (Guilbaud-Chéreau et al., 2019).

Peptide Synthesis and Solid-Phase Syntheses Improvements

Another significant application of Fmoc-protected amino acids is in the synthesis of peptides, especially in solid-phase syntheses. Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, emphasizing the utility of Fmoc protection in facilitating peptide chain assembly and modification. Their work outlines an efficient approach for the large-scale preparation of Fmoc-protected amino acids, demonstrating their critical role in the synthesis of complex peptide structures. This method not only improves the synthesis efficiency but also enhances the diversity and functionality of peptide-based materials (Šebesta & Seebach, 2003).

Enhancement of Antibacterial Composite Materials

The advancement of peptide- and amino-acid-based nanotechnology has opened new avenues for the development of biomedical materials with enhanced properties. Research conducted by Schnaider et al. (2019) explores the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks. These materials, when incorporated within resin-based composites, demonstrated significant antibacterial activity without compromising the materials' mechanical and optical properties. This research highlights the potential of Fmoc-protected amino acids in creating innovative materials that can effectively combat bacterial growth while maintaining desirable physical properties for biomedical applications (Schnaider et al., 2019).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMNYBSSWUOTET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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